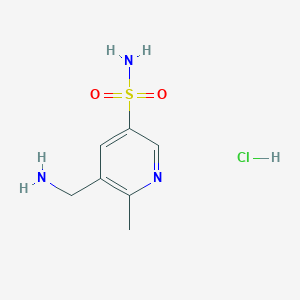

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride

Descripción

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is a pyridine-based compound characterized by a sulfonamide group at position 3, an aminomethyl substituent at position 5, and a methyl group at position 6 of the pyridine ring. Its hydrochloride salt form enhances solubility and stability for pharmaceutical or biochemical applications. The molecular formula is C₇H₁₂ClN₃O₂S, with a molecular weight of 261.71 g/mol. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors) .

Propiedades

IUPAC Name |

5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESRWNHGKXLCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-3-sulfonamide.

Aminomethylation: The 6-methylpyridine-3-sulfonamide undergoes aminomethylation at the 5-position. This step can be achieved using formaldehyde and ammonium chloride under acidic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is a chemical compound with a pyridine ring substituted with an amino group and a methyl group. It belongs to the sulfonamide class, known for diverse biological activities and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Chemical Properties and Reactions

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride primarily undergoes reactions typical of sulfonamides.

Biological Activities

Sulfonamides, including 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride, exhibit various biological activities.

Applications

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride has utility in various fields:

- Scientific Research - likely used as a building block in the synthesis of more complex molecules with potential biological activity.

- Pharmaceuticals - Due to the biological activities of sulfonamides, this compound may be used in drug development.

Structural Similarities

Several compounds share structural similarities with 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(Aminomethyl)pyridine-3-sulfonamide hydrochloride | Similar pyridine structure | Known for higher solubility |

| 5-Methylpyridine-3-sulfonamide | Lacks the amino group | Exhibits different biological activity |

| Sulfanilamide | A simpler sulfonamide | Classic antibacterial agent |

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can enhance binding affinity through electrostatic interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, a structural and functional comparison with analogous pyridine derivatives is provided below. The analysis focuses on substituent patterns, molecular weights, and inferred biological activities based on structural motifs.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from carboxyamide- or halogen-substituted analogs. The aminomethyl group at position 5 provides a primary amine for derivatization, unlike the ether-linked pyridinyloxy group in the indole-carboxyamide compound .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (261.71 g/mol vs. 538.39 g/mol for the indole-carboxyamide derivative) suggests better membrane permeability, a critical factor in drug design .

- Hydrochloride salt formation improves aqueous solubility compared to neutral trifluoromethylpyridine derivatives .

Biological Relevance :

- Sulfonamide-containing compounds are well-documented in targeting enzymes like carbonic anhydrase, whereas carboxyamide derivatives (e.g., the indole-based compound) are prevalent in kinase inhibitor scaffolds .

- Chlorinated pyridines (e.g., 2-chloro-6-methyl-3-(trifluoromethyl)pyridine) are typically utilized in agrochemicals rather than pharmaceuticals due to their electrophilic reactivity .

Research Findings and Limitations

- Hypothetical Enzyme Inhibition : The sulfonamide group may bind zinc ions in metalloenzymes, analogous to acetazolamide (a carbonic anhydrase inhibitor) .

- Synthetic Versatility: The aminomethyl group allows for conjugation with fluorescent tags or prodrug moieties, a strategy employed in kinase inhibitor development .

Limitations:

- No pharmacokinetic or toxicity data are available in the provided sources.

- The evidence primarily lists industrial compounds (e.g., peptide synthesis reagents), limiting direct pharmacological comparisons .

Actividad Biológica

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a methyl group, along with a sulfonamide functional group. The hydrochloride form enhances solubility and stability, making it suitable for various applications in biological systems.

The biological activity of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group enhances binding affinity through electrostatic interactions.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is no exception. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study demonstrated its effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide Hydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Enzyme Inhibition Studies

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and disease states.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide Hydrochloride

| CA Isoform | IC50 (nM) |

|---|---|

| CA I | 150 |

| CA II | 80 |

| CA IX | 25 |

| CA XII | 10 |

These results indicate that the compound exhibits potent inhibitory activity against tumor-associated forms of carbonic anhydrase, suggesting its potential utility in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating urinary tract infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load within three days of treatment, highlighting its potential as an effective antimicrobial agent.

- Case Study on Enzyme Inhibition : In vitro studies demonstrated that the compound effectively inhibited CA IX in cancer cell lines, leading to reduced cell proliferation. This finding supports further exploration into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.